molecular formula C9H11NO4 B12066285 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester CAS No. 1757-30-8

1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester

Cat. No.: B12066285
CAS No.: 1757-30-8
M. Wt: 197.19 g/mol
InChI Key: MLMNFXCRTCBAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester is a pyrrole-derived compound featuring a methyl substituent at the 1-position and methyl ester groups at the 2- and 5-carboxylic acid positions. Its molecular formula is C₉H₁₁NO₄ (calculated based on structural analogs), with a molecular weight of approximately 197.19 g/mol (inferred from similar esters in ). The compound is synthesized via esterification of the corresponding dicarboxylic acid, as described in , where Fischer esterification is employed to convert 1H-pyrrole-2,5-dicarboxylic acid to its dimethyl ester derivative.

Properties

CAS No.

1757-30-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

dimethyl 1-methylpyrrole-2,5-dicarboxylate

InChI

InChI=1S/C9H11NO4/c1-10-6(8(11)13-2)4-5-7(10)9(12)14-3/h4-5H,1-3H3

InChI Key

MLMNFXCRTCBAJT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Diketone Preparation : Dimethyl 3,6-diketoheptanedioate serves as the diketone precursor, synthesized via Claisen condensation of methyl acetoacetate under basic conditions.

  • Cyclocondensation : Reacting the diketone diester with methylamine in ethanol at 60°C for 12 hours induces ring closure, yielding the N-methyl pyrrole core with ester groups at positions 2 and 5.

Experimental Data

ParameterValueSource
Starting MaterialDimethyl 3,6-diketoheptanedioate
AmineMethylamine
SolventEthanol
Temperature60°C
Reaction Time12 hours
Yield31.2% (analogous route)

This method faces challenges in diketone stability but offers a direct route to the target compound.

Halogenation and Esterification of Pyrrole Derivatives

Functionalization of preformed pyrrole derivatives via halogenation followed by esterification provides a modular pathway. This method is exemplified in the synthesis of halogenated pyrrole carboxylates.

Key Steps

  • Chlorination : Ethyl 5-methyl-1H-pyrrole-2-carboxylate is treated with N-chlorosuccinimide (NCS) in dichloromethane at room temperature to introduce chlorine at position 4.

  • Esterification : The resulting chlorinated acid is refluxed with methanol and sulfuric acid to form the methyl ester.

Optimization Insights

  • Chlorination Efficiency : NCS in dichloromethane achieves 61% yield for analogous chlorinations.

  • Esterification : Prolonged reflux (4–6 hours) ensures complete conversion of carboxylic acids to esters.

Friedel-Crafts acylation enables the introduction of acyl groups to the pyrrole ring, which can be hydrolyzed and esterified.

Procedure

  • Acylation : Pyrrole-2-carbaldehyde undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of AlCl₃, forming 2-trichloroacetylpyrrole.

  • Hydrolysis : Treatment with potassium permanganate in acetone-water (60°C, 4 hours) oxidizes the trichloroacetyl group to a carboxylic acid.

  • N-Methylation : The nitrogen is methylated using methyl iodide and NaH in DMF (0°C to room temperature, 6 hours).

  • Esterification : Methanol and H₂SO₄ convert the carboxylic acids to methyl esters.

Yield Analysis

StepYieldSource
Acylation85%
Hydrolysis76%
N-Methylation50% (estimated)
Esterification90%

This multi-step route offers flexibility but suffers from cumulative yield loss.

Ring-Closure Reactions Using Ketoesters and Amines

Adapting methodologies from pyrrole ester syntheses, this approach employs β-ketoesters and bromoaldehydes.

Patent-Based Synthesis

  • Bromination : Propionaldehyde is brominated at 15°C to form 2-bromopropanal (100% yield).

  • Ring Closure : Reacting 2-bromopropanal with methyl acetoacetate and methylamine in dichloromethane (12 hours, 20°C) forms the pyrrole ring.

Critical Parameters

  • Amine Selection : Methylamine replaces ammonia to introduce the N-methyl group.

  • Solvent Effects : Dichloromethane minimizes side reactions during ring closure.

Performance Metrics

ParameterValueSource
Bromination Yield100%
Ring-Closure Yield31.2% (analogous conditions)

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodAdvantagesLimitationsYield Range
Paal-KnorrDirect, one-pot synthesisDiketone instability30–40%
Halogenation-EsterificationModular functionalizationMulti-step, low N-methylation efficiency40–50%
Friedel-CraftsHigh acylation yieldsCumulative yield loss25–35%
Ring-ClosureScalable, patent-validatedModerate yields30–35%

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 1H-Pyrrole-2,5-dicarboxylic acid.

    Reduction: 1H-Pyrrole-2,5-dimethanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester has several scientific research applications:

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 1-methyl group in the target compound likely enhances steric protection of the pyrrole nitrogen compared to the 1-benzyl group in ’s analog.
  • Ester Groups : Methyl esters (target compound) vs. diethyl esters () influence solubility and metabolic stability. Ethyl esters typically increase lipophilicity (e.g., LogP = 2.5 for ’s compound).

Bioactivity :

  • Analogs with free carboxylic acids () show anti-inflammatory effects via ERK/JNK pathways, whereas esterified derivatives (e.g., target compound) may exhibit altered pharmacokinetics due to reduced polarity.

Comparison with Other Methods :

  • ’s amino-substituted analog uses tert-butyl and ethyl ester groups, likely requiring protective group strategies during synthesis.
  • ’s dihydroxy-benzyl derivative may involve electrophilic substitution or hydroxylation post-esterification.

Physicochemical Properties

  • Polar Surface Area (PSA) : Methyl esters reduce PSA compared to free acids, enhancing membrane permeability. For example, ’s diethyl ester has a PSA of 66.8 Ų.
  • LogP : The target compound’s LogP is estimated to be lower than diethyl analogs (e.g., ~1.5 vs. 2.5 in ).

Biological Activity

1H-Pyrrole-2,5-dicarboxylic acid, 1-methyl-, 2,5-dimethyl ester (referred to as PT22) is a compound derived from the endophytic fungus Perenniporia tephropora, isolated from Areca catechu L. This compound has garnered attention for its potential biological activities, particularly as a quorum sensing (QS) inhibitor against the pathogenic bacterium Pseudomonas aeruginosa. The increasing prevalence of antibiotic resistance has intensified the search for novel antibacterial agents, making PT22 a candidate for further research.

PT22 operates primarily by inhibiting quorum sensing in Pseudomonas aeruginosa, a mechanism that is crucial for bacterial communication and biofilm formation. The compound significantly reduces the production of virulence factors such as pyocyanin and rhamnolipid without affecting bacterial growth. This inhibition leads to disrupted biofilm architecture and enhanced susceptibility to conventional antibiotics like gentamycin and piperacillin.

Key Findings:

  • Quorum Sensing Inhibition : PT22 effectively inhibits QS-related genes, leading to decreased virulence factor production.
  • Biofilm Disruption : Scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) confirmed the architectural disruption of biofilms formed by P. aeruginosa.
  • Antibiotic Enhancement : When combined with gentamycin or piperacillin, PT22 enhances the efficacy of these antibiotics against resistant strains.

Minimum Inhibitory Concentrations (MICs)

The MICs of PT22 were determined using standard methods, showing significant reductions in QS-related virulence factors at concentrations of 0.50 mg/mL, 0.75 mg/mL, and 1.00 mg/mL.

Concentration (mg/mL) Effect on Pyocyanin Production Effect on Rhamnolipid Production Biofilm Formation
0.50Significant reductionSignificant reductionInhibition observed
0.75Significant reductionSignificant reductionInhibition observed
1.00Complete inhibitionComplete inhibitionEradication observed

Survival Rate in Galleria mellonella

In vivo studies using the Galleria mellonella model demonstrated that treatment with PT22 significantly increased survival rates when combined with antibiotics compared to monotherapy.

Treatment Group Survival Rate (%)
Control30%
Gentamycin40%
Piperacillin45%
PT22 + Gentamycin80%
PT22 + Piperacillin85%

Case Studies

A recent study highlighted the effectiveness of PT22 in a model of chronic infection caused by Pseudomonas aeruginosa. The combination therapy not only improved survival rates but also demonstrated a marked decrease in bacterial load compared to controls.

Study Highlights:

  • Objective : Evaluate the efficacy of PT22 as an adjunct therapy in chronic infections.
  • Results : The combination therapy significantly reduced bacterial counts in infected tissues and improved overall health outcomes in treated subjects.

Q & A

Advanced Research Question

  • Dose-response analysis : Establish concentration-dependent effects to rule out cytotoxicity artifacts.
  • Model validation : Compare results across primary cells (e.g., human macrophages) and immortalized lines (e.g., RAW264.7) to assess consistency .
  • Metabolic stability testing : Evaluate compound degradation in culture media using LC-MS to ensure bioactivity correlates with intact compound levels.

How can hydrolysis reactions be utilized to modify the ester groups for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Basic hydrolysis : Treat the ester with NaOH in ethanol under reflux to yield the free dicarboxylic acid. Adjust pH to 5 with HCl to precipitate the product, as demonstrated for pyrrolo[3,2-b]pyrrole derivatives .
  • Selective modifications : Use controlled conditions (e.g., partial hydrolysis) to generate monoesters for SAR comparisons.

What crystallographic techniques are suitable for determining the molecular conformation of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolve the 3D structure by growing crystals via slow evaporation (e.g., from ethyl acetate/hexane mixtures). Refinement protocols for related pyrrole esters, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole derivatives, can guide data analysis .
  • Powder XRD : Assess crystallinity and polymorphic forms for batch consistency.

What in vitro assays are appropriate for assessing the anti-atherosclerotic potential of this compound?

Basic Research Question

  • Ox-LDL-induced foam cell formation : Measure lipid accumulation in macrophages using Oil Red O staining, as performed for pyrrole acids in RAW264.7 cells .
  • Cytokine profiling : Quantify MCP-1 and IL-6 via ELISA to evaluate anti-inflammatory effects.

How can computational chemistry aid in predicting the reactivity of the ester groups in nucleophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers on the ester carbonyl groups.
  • Molecular docking : Simulate interactions with enzymatic active sites (e.g., esterases) to predict hydrolysis rates. Reference analogous pyrazole ester reactivity studies for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.